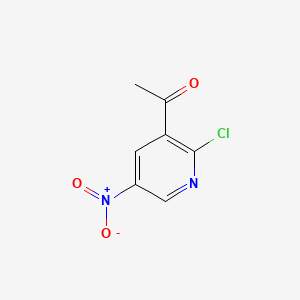
3-Chloro-3-(4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(4-fluorophenyl)acrylonitrile is a compound with potential interest in various fields of chemistry and materials science due to its unique structural features. The nitrile function in such compounds plays a crucial role in organic synthesis, allowing for the formation of C-C bonds and serving as a precursor to other functional groups. Fluorinated compounds, such as this one, are notable for their presence in pharmaceuticals, agrochemicals, and materials due to the unique properties imparted by the fluorine atom.
Synthesis Analysis
The synthesis of similar acrylonitrile compounds involves base-catalyzed condensation reactions. For instance, the synthesis of a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was achieved through the reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base, showcasing the typical approach for synthesizing acrylonitrile derivatives (Kavitha et al., 2006).
Molecular Structure Analysis
The crystal and molecular structure of related acrylonitriles reveals significant information about their geometrical configuration, with some compounds crystallizing in specific space groups and showing distinct intramolecular hydrogen bonding patterns. These structural details are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Acrylonitriles undergo a variety of chemical reactions, including deprotonation, alkylation, and polymerization. Their fluorinated and chlorinated derivatives are particularly interesting for constructing bioactive heterocycles due to their ability to engage in dipolar cycloadditions and other key organic transformations.
Physical Properties Analysis
The physical properties of acrylonitrile derivatives, including their melting points, solubility, and crystallography, are influenced by their molecular structure. For example, the melting point of a closely related compound was determined to be 102°C, with single crystals suitable for structural analysis obtained through slow evaporation techniques (Naveen et al., 2006).
Scientific Research Applications
Synthesis and Antioxidant Activity : Derivatives of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, such as thiazolidin-4-one derivatives, have been synthesized and evaluated for their antioxidant activities (El Nezhawy et al., 2009).
Crystal Structure Analysis : The compound's crystal structure has been studied for a deeper understanding of its chemical properties and potential applications in organic chemistry and medicinal research (Naveen et al., 2006).
Optical and Spectroscopic Characterisation : Various substituted 3-phenyl-2-arylacrylonitriles, including derivatives of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, have been synthesized and characterized for their optical and spectroscopic properties, indicating potential applications in material science (Percino et al., 2011).
Fungicidal Activity : Certain derivatives have shown promising fungicidal activity, especially against Colletotrichum gossypii (De-long, 2010).
Anticancer Potential : Novel derivatives bearing halogens, like fluorine, have exhibited significant antiproliferative activity against various human cancer cell lines, indicating their potential as selective anticancer agents (Li et al., 2018).
Intermediate for Anticancer Drugs : 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives have been synthesized as intermediates for biologically active anticancer drugs (Zhang et al., 2019).
Copolymerization : Acrylonitrile, including derivatives such as 3-Chloro-3-(4-fluorophenyl)acrylonitrile, has been copolymerized with other compounds to study the impact on properties like solubility and intrinsic viscosity (Bajaj & Padmanaban, 1983).
Mechanofluorochromism and Aggregation-Induced Emission : Phenothiazinyl fluorophenyl acrylonitrile derivatives, including those with 3-Chloro-3-(4-fluorophenyl)acrylonitrile, exhibit mechanofluorochromic and aggregation-induced emission properties, making them useful in material science applications (Ma et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
As a unique chemical, it may interact with various biochemical pathways, but specific details are currently unavailable .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3-chloro-3-(4-fluorophenyl)acrylonitrile is currently unavailable .
properties
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZLGBSSYBYSY-UITAMQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-(4-fluorophenyl)acrylonitrile | |
CAS RN |
126417-76-3 |
Source


|
| Record name | 126417-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)



![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)
